ETHYL 3-[(2Z)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE
Description
ETHYL 3-[(2Z)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a multifunctional organic compound featuring a benzoate ester core modified with a (2Z)-configured propenamide group. Key structural elements include:
- 3-Nitrophenyl-substituted furan: The furan ring at position 2 is substituted with a 3-nitrophenyl group, introducing strong electron-withdrawing effects .
- Z-configuration propenamide: The acrylamide moiety adopts a Z-geometry, stabilized by the cyano group at position 2, which may influence intermolecular interactions .
- Benzoate ester: The ethyl ester at the benzoate position enhances lipophilicity compared to carboxylic acid derivatives .
Properties
IUPAC Name |
ethyl 3-[[(Z)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-2-31-23(28)16-6-3-7-18(11-16)25-22(27)17(14-24)13-20-9-10-21(32-20)15-5-4-8-19(12-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTRBTAKJSSPKJ-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2Z)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the introduction of the nitrophenyl group, and the formation of the cyano group. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The cyano group and the ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring or nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives of the cyano or ester groups.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 3-[(2Z)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyano and nitrophenyl groups on biological systems. It may also serve as a probe for investigating the interactions of these functional groups with biological molecules.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. The presence of the cyano and nitrophenyl groups suggests that it may have bioactive properties, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2Z)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE involves its interaction with molecular targets in biological systems. The cyano group can act as an electrophile, while the nitrophenyl group can participate in electron transfer reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Furan-Phenyl Moiety
The 3-nitrophenyl group on the furan ring distinguishes the target compound from analogs with other substituents:
*Estimated based on structural similarity.
Key Observations :
- Solubility: The benzoate ester in the target compound reduces water solubility compared to carboxylic acid derivatives like 3-[5-(3-nitrophenyl)furan-2-yl]propanoic acid .
Functional Group Modifications
Cyano Propenamide vs. Carboxylic Acid
The (2Z)-2-cyano-propenamide group in the target compound differs from the acrylic acid in or propanoic acid in :
- Biological interactions : The acrylamide moiety may engage in hydrogen bonding or π-stacking, whereas carboxylic acids participate in ionic interactions .
Benzoate Ester vs. Propanoate Ester
The ethyl benzoate ester in the target compound contrasts with the propanoate ester in :
- Lipophilicity: The aromatic benzoate core increases lipophilicity compared to aliphatic propanoate esters, influencing membrane permeability .
Structural Determination Tools
Crystallographic software like SHELXL and WinGX/ORTEP are critical for resolving Z/E configurations and intermolecular interactions. For example, SHELXL’s refinement algorithms enable precise modeling of nitro group geometry , while ORTEP visualizes anisotropic displacement parameters .
Research Implications
- Drug design : The nitro group’s electron-withdrawing nature could enhance binding to electron-rich biological targets, while the benzoate ester improves metabolic stability .
- Material science : The Z-propenamide’s rigidity may aid in designing conjugated polymers with tailored electronic properties .
Biological Activity
Ethyl 3-[(2Z)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamido]benzoate (CAS No: 330676-13-6) is a synthetic compound with potential applications in medicinal chemistry. Its structure features a furan ring, a cyano group, and a nitrophenyl moiety, which may contribute to its biological activity. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and toxicity profiles.
Chemical Structure
The compound has the following chemical formula: C23H17N3O6. The structural representation is crucial for understanding its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and nitrophenyl groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Reactive oxygen species generation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, potentially due to disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways, leading to altered cellular functions.
- Induction of Oxidative Stress : The presence of nitro groups can facilitate the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Toxicity Profile
Toxicological assessments are essential for understanding the safety profile of this compound. Preliminary toxicity studies indicate:
- Acute Toxicity : The compound is classified as toxic upon ingestion or skin contact, with LD50 values indicating significant risk.
- Skin Irritation : It may cause skin irritation or allergic reactions upon contact.
Case Studies
A recent case study explored the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent response that correlated with increased levels of apoptotic markers such as caspase activation and PARP cleavage. This study highlights the potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
